Molecular Weight and Hydrophobicity Advantage
The primary quantifiable differentiation is at the molecular level. Dinonadecyl phosphite possesses a molecular weight of 614.0 g/mol [1], which is approximately 4.8% higher than that of the closest common analog, distearyl (dioctadecyl) phosphite, which has a molecular weight of 586.95 g/mol [2]. This size increase results in lower volatility and a deeper integration into polymer matrices, quantified by a higher computed XLogP3-AA value of 18.7 [1], exceeding the lipophilicity of shorter-chain dialkyl phosphites and indicating superior solubility in non-polar media [3]. This enhanced hydrophobicity is a critical differentiator for applications requiring long-term hydrolytic stability in humid environments.
| Evidence Dimension | Molecular Weight and Hydrophobicity |
|---|---|
| Target Compound Data | Molecular Weight: 614.0 g/mol; XLogP3-AA: 18.7 |
| Comparator Or Baseline | Distearyl phosphite (C18): Molecular Weight 586.95 g/mol; Shorter-chain dialkyl phosphites: lower XLogP3-AA values |
| Quantified Difference | Molecular Weight: +27.05 g/mol (approx. 4.8% increase); XLogP3-AA: C19 value implies highest lipophilicity in the linear long-chain dialkyl phosphite series. |
| Conditions | Computed properties from standardized PubChem data models. |
Why This Matters
The higher molecular weight and hydrophobicity directly translate to lower volatility and greater resistance to leaching from polymer matrices, justifying its selection for high-temperature or wet-environment stabilization tasks where shorter-chain phosphites fail.
- [1] PubChem. (2025). PubChem Compound Summary for CID 6367254, Phosphonic acid, dinonadecyl ester. National Library of Medicine. View Source
- [2] PubChem. (2025). PubChem Compound Summary for CID 92938, Phosphonic acid, dioctadecyl ester. National Library of Medicine. View Source
- [3] Troev, K. D. (2006). Chemistry and Application of H-Phosphonates. Elsevier Science. ISBN: 978-0-444-52737-6. View Source
